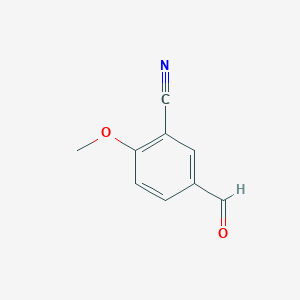
2-Fluoro-3-iodobenzaldehyde
概要
説明
2-Fluoro-3-iodobenzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of fluorobenzaldehydes and their derivatives, which can be extrapolated to understand the properties and reactivity of 2-fluoro-3-iodobenzaldehyde. Fluorobenzaldehydes are important intermediates in the synthesis of various pharmaceuticals, pesticides, spices, dyes, and other fine chemicals .
Synthesis Analysis
The synthesis of fluorobenzaldehydes can be achieved through several methods, including the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, reduction of ester or carboxylic acid, aldehydation of fluorobenzene, and fluorination methods . A specific synthesis route for 2-fluoro-3-iodobenzaldehyde is not provided, but the general methods for synthesizing fluorobenzaldehydes could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorobenzaldehydes has been studied using various spectroscopic techniques. For instance, the rotational spectra of 2-fluorobenzaldehyde were recorded, revealing two planar rotamers corresponding to different orientations of the carbonyl bond relative to the benzene ring . This information suggests that 2-fluoro-3-iodobenzaldehyde may also exhibit similar rotameric structures, which could be confirmed through experimental studies.
Chemical Reactions Analysis
Fluorobenzaldehydes participate in various chemical reactions. For example, o-fluorobenzaldehydes can condense with hydrazine to form indazoles . Additionally, 2-fluoro-5-nitrobenzaldehyde has been shown to undergo cyclocondensation with amidines to produce quinazolines or 3-aminoisoquinolines . These findings indicate that 2-fluoro-3-iodobenzaldehyde could also engage in similar cyclocondensation reactions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzaldehydes can be deduced from their molecular structures and reactivity. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde have been investigated, revealing that it crystallizes in an orthorhombic space group with a preferred O-trans conformation . This suggests that 2-fluoro-3-iodobenzaldehyde may also crystallize in a similar manner and exhibit comparable vibrational spectra. The presence of the iodine atom could influence the electronic properties and reactivity of the molecule due to its larger size and higher polarizability compared to bromine or chlorine.
科学的研究の応用
Catalytic Applications
One significant application of derivatives of 2-Fluoro-3-iodobenzaldehyde is in the synthesis of fluorous imine and thioether palladacycles, which have shown to be precursors for highly active catalysts in Heck and Suzuki reactions. The study by Rocaboy and Gladysz (2002, 2003) demonstrates the use of these catalysts under thermomorphic conditions, where their solubility changes with temperature, facilitating easier separation and recycling. The effectiveness of these catalysts, especially in generating high turnover numbers for aryl halides in Heck reactions, highlights the potential of 2-Fluoro-3-iodobenzaldehyde derivatives in improving reaction efficiency and sustainability in organic synthesis (Rocaboy & Gladysz, 2003), (Rocaboy & Gladysz, 2002).
Synthesis of Fluorinated Analogues
Another noteworthy application is in the synthesis of fluorinated analogues of biologically active compounds. Lawrence et al. (2003) explored the use of fluorinated benzaldehydes, akin to 2-Fluoro-3-iodobenzaldehyde, for synthesizing analogues of combretastatin A-4, a compound known for its anticancer properties. Their work demonstrates the role of fluorinated benzaldehydes in developing new therapeutic agents with potentially enhanced efficacy and stability (Lawrence et al., 2003).
Material Science and Spectroscopy
In material science and spectroscopy, studies have focused on the structural characterization of benzaldehyde derivatives. Kumar et al. (2015) conducted a comprehensive study on 3-Iodobenzaldehyde, examining its structure through various spectroscopic methods and density functional theory (DFT) calculations. While not directly about 2-Fluoro-3-iodobenzaldehyde, this research sheds light on the importance of structural analysis in understanding the properties and reactivities of such compounds (Kumar et al., 2015).
Safety And Hazards
The safety information for 2-Fluoro-3-iodobenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
特性
IUPAC Name |
2-fluoro-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJINTMYHQOGFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodobenzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


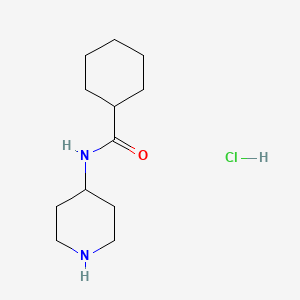
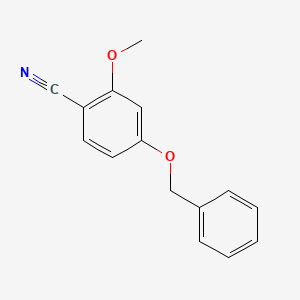
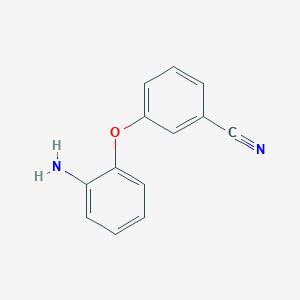

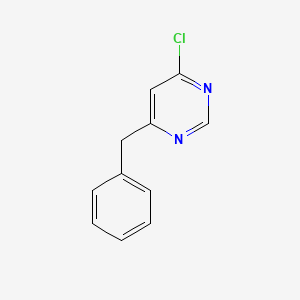
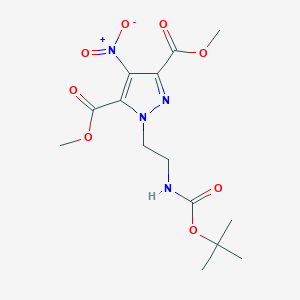



![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)
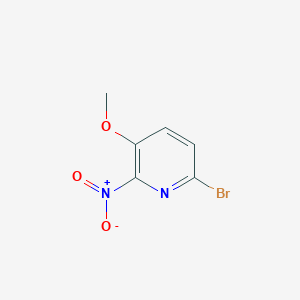

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)
